Many antispasmodic APIs require cold-chain handling or cause non-selective paralysis. Tiropramide HCl (CAS 53567-47-8) is a thermally stable, dual PDE/Ca2+ inhibitor with an eukinetic profile that spares normal motility. • Dual mechanism: IC50 3.3 µM on detrusor Ca2+ contractions. • Processable at ambient; mp 180-184 °C, stable under heat/light; pH-buffered formulation advised. • Higher therapeutic index than papaverine; matches octylonium efficacy without dose redesign. Enables seamless oral solid dosage manufacturing.
Tiropramide hydrochloride (CAS 53567-47-8) is a synthetic tyrosine derivative and a non-anticholinergic antispasmodic agent procured for gastrointestinal and urogenital therapeutic applications. As a white to almost white crystalline powder with a melting point of 180.0 to 184.0 °C, it exhibits solubility in methanol and dimethyl sulfoxide (DMSO), while its aqueous solubility is pH-dependent . Unlike broad-spectrum relaxants, tiropramide functions via a dual mechanism—inhibiting phosphodiesterase (PDE) to elevate intracellular cAMP and blocking calcium influx—which confers an eukinetic profile that targets pathological spasms over normal physiological motility[1]. Its established thermal and photolytic stability supports its processability for solid oral dosage manufacturing, provided hydrolytic conditions are controlled during formulation [2].
Generic substitution of tiropramide hydrochloride with older in-class alternatives like papaverine or modern agents like octylonium bromide fails due to distinct pharmacological and physicochemical divergences. While papaverine is a classic PDE inhibitor, it lacks tiropramide's eukinetic selectivity and carries a higher systemic toxicity profile, including non-selective cardiovascular depressive effects [1]. Conversely, substituting with octylonium bromide requires different dosing architectures (e.g., 20 mg vs. 100 mg per dose) and alters the formulation's stability requirements [2]. Because tiropramide hydrochloride is susceptible to acidic and basic hydrolysis while remaining stable under thermal and photolytic stress [3], attempting to drop it into a manufacturing process optimized for a different antispasmodic salt will result in altered degradation profiles and failed batch reproducibility.
Under ICH forced degradation guidelines, tiropramide hydrochloride demonstrates intrinsic stability against thermal and photolytic stress in both solid and solution states, though it yields five specific degradation products under acidic, basic, and oxidative stress [1]. This thermal resilience allows it to withstand standard high-shear granulation and tableting temperatures without the need for specialized light-protective or cold-chain manufacturing environments.
| Evidence Dimension | Intrinsic stability under ICH stress conditions |
| Target Compound Data | Stable under neutral, thermal, and photolytic conditions. |
| Comparator Or Baseline | Acidic/basic hydrolytic and oxidative conditions (yields 5 degradation products). |
| Quantified Difference | 100% stable (thermal/photolytic) vs. significant degradation (hydrolytic/oxidative). |
| Conditions | ICH Q1A(R2) and Q1B forced degradation protocols. |
Enables standard thermal processing and packaging for solid oral dosages, provided the formulation includes pH-buffering excipients to prevent hydrolysis.
In a multicenter, randomized, double-blind trial evaluating patients with irritable bowel syndrome, tiropramide hydrochloride (100 mg t.i.d) achieved a 23.49 ± 17.51 mm reduction in Visual Analogue Scale (VAS) abdominal pain scores over 4 weeks, which is statistically non-inferior to the benchmark octylonium bromide (20 mg t.i.d), which achieved a 23.13 ± 17.61 mm reduction [1]. The mean difference between the two groups was -0.26 mm (P = 0.901), confirming tiropramide as a viable procurement alternative for IBS therapeutic portfolios.
| Evidence Dimension | Reduction in VAS abdominal pain score from baseline |
| Target Compound Data | -23.49 ± 17.51 mm (Tiropramide 100 mg t.i.d) |
| Comparator Or Baseline | -23.13 ± 17.61 mm (Octylonium bromide 20 mg t.i.d) |
| Quantified Difference | -0.26 mm difference (P = 0.901, non-inferior) |
| Conditions | 4-week multicenter, randomized, double-blind clinical trial (n=245). |
Provides direct quantitative justification for selecting tiropramide as a primary active pharmaceutical ingredient in IBS drug development.
In vivo pharmacological models demonstrate that tiropramide hydrochloride is more potent than the reference agent papaverine at resolving pathological spasms (active at 4-40 mg/kg i.p.), while simultaneously exhibiting a higher LD50 [1]. Furthermore, tiropramide acts as a eukinetic agent, meaning its potency is greater on pathological contractions than on physiological gastrointestinal movements, avoiding the broad paralytic effects associated with papaverine.
| Evidence Dimension | Antispasmodic potency and systemic toxicity (LD50) |
| Target Compound Data | Active on pathological spasms at 4-40 mg/kg i.p. with higher LD50. |
| Comparator Or Baseline | Papaverine (lower potency, lower LD50). |
| Quantified Difference | Tiropramide exhibits a higher therapeutic index and lower LD50 toxicity than papaverine. |
| Conditions | In vivo murine and guinea pig spasm models. |
Drives the replacement of older, non-selective PDE inhibitors like papaverine with tiropramide in formulations requiring higher safety margins and selective spasmolysis.
Tiropramide hydrochloride exhibits targeted inhibition of calcium-induced contractions in isolated detrusor muscles, a critical metric for urogenital antispasmodic applications. In a depolarized, Ca2+-free medium, the introduction of 3 mM Ca2+ induces contractions that tiropramide inhibits with an IC50 of 3.3 × 10^-6 M [1]. This targeted calcium channel modulation differentiates it from purely anticholinergic agents.
| Evidence Dimension | IC50 for Ca2+ (3 mM)-induced detrusor contraction |
| Target Compound Data | 3.3 × 10^-6 M (3.3 µM) |
| Comparator Or Baseline | Baseline Ca2+-induced contraction in depolarized medium |
| Quantified Difference | 50% inhibition of maximal contraction at 3.3 µM concentration. |
| Conditions | Isolated rat detrusor muscle in Ca2+-free depolarized medium. |
Validates the compound's procurement for urogenital research and formulation, offering a quantifiable benchmark for detrusor muscle relaxation.
Because tiropramide hydrochloride demonstrates intrinsic thermal and photolytic stability alongside non-inferior clinical efficacy to octylonium bromide, it is a highly suitable API for standard solid oral dosage manufacturing. Procurement teams can bypass cold-chain or light-protective processing environments, provided the formulation matrix includes appropriate pH buffers to mitigate its known susceptibility to acidic and basic hydrolysis [REFS-1, REFS-2].
For developers aiming to replace older smooth muscle relaxants like papaverine, tiropramide offers a higher therapeutic index. Its eukinetic profile—targeting pathological spasms without arresting normal physiological motility—makes it the preferred precursor for gastrointestinal formulations where minimizing broad paralytic side effects is a primary clinical endpoint [3].
Given its inhibition of calcium-induced contractions (IC50 of 3.3 µM) in detrusor muscles, tiropramide hydrochloride is suited for urogenital pharmacological research and drug development. It serves as a quantifiable benchmark material for screening new therapies targeting overactive bladder or urinary spasms, offering a dual-mechanism alternative to purely anticholinergic agents [4].
Irritant